Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate
Overview
Description
Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its indole core, which is a common structural motif in many natural products and pharmaceuticals. The presence of the tert-butoxycarbonyl (Boc) protecting group and the formyl group adds to its versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common method involves the protection of the amino group with the Boc group, followed by formylation and esterification reactions. The reaction conditions often require the use of specific reagents such as di-tert-butyl dicarbonate (Boc2O) for Boc protection, and formylating agents like formic acid or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis. The use of microreactor systems has been reported to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The Boc group can be substituted under acidic conditions to yield the free amine
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group
Major Products Formed
Oxidation: Methyl 6-((tert-butoxycarbonyl)amino)-3-carboxy-1H-indole-4-carboxylate.
Reduction: Methyl 6-((tert-butoxycarbonyl)amino)-3-hydroxymethyl-1H-indole-4-carboxylate.
Substitution: Methyl 6-amino-3-formyl-1H-indole-4-carboxylate
Scientific Research Applications
Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions at other sites. The formyl group can participate in various chemical reactions, facilitating the formation of new bonds and functional groups. The indole core is known to interact with biological targets, potentially influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-1H-indole-4-carboxylate: Lacks the Boc and formyl groups, making it less versatile in synthetic applications.
Methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate: Similar structure but without the formyl group, limiting its reactivity in certain reactions
Uniqueness
Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate stands out due to the presence of both the Boc and formyl groups, which provide unique reactivity and protection during synthesis. This makes it a valuable intermediate in the preparation of more complex molecules .
Properties
IUPAC Name |
methyl 3-formyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-16(2,3)23-15(21)18-10-5-11(14(20)22-4)13-9(8-19)7-17-12(13)6-10/h5-8,17H,1-4H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOLGXRDBFYRMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C2C(=C1)NC=C2C=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650727 | |
Record name | Methyl 6-[(tert-butoxycarbonyl)amino]-3-formyl-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731810-57-4 | |
Record name | Methyl 6-[[(1,1-dimethylethoxy)carbonyl]amino]-3-formyl-1H-indole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731810-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-[(tert-butoxycarbonyl)amino]-3-formyl-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 731810-57-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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